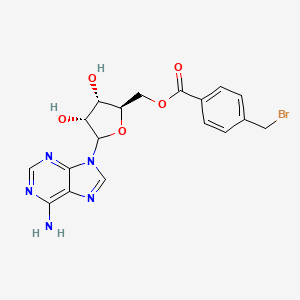

pBMBA

Description

Structure

3D Structure

Properties

CAS No. |

97143-48-1 |

|---|---|

Molecular Formula |

C18H18BrN5O5 |

Molecular Weight |

464.3 g/mol |

IUPAC Name |

[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-(bromomethyl)benzoate |

InChI |

InChI=1S/C18H18BrN5O5/c19-5-9-1-3-10(4-2-9)18(27)28-6-11-13(25)14(26)17(29-11)24-8-23-12-15(20)21-7-22-16(12)24/h1-4,7-8,11,13-14,17,25-26H,5-6H2,(H2,20,21,22)/t11-,13-,14-,17?/m1/s1 |

InChI Key |

QZBYYFGXZFWZRN-IKYDMHQPSA-N |

SMILES |

C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Isomeric SMILES |

C1=CC(=CC=C1CBr)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Synonyms |

5'-(4-bromomethylbenzoyl)adenosine pBMBA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of pBMBA Oligomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of oligomers derived from para-bromomethyl benzoic acid (pBMBA). This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry who are interested in the application and fundamental characteristics of these molecules.

Introduction to this compound and its Oligomers

Poly(4-bromomethyl)benzoic acid, abbreviated as this compound, is a polymer synthesized from the monomer 4-(bromomethyl)benzoic acid. This monomer is an aromatic carboxylic acid containing a reactive bromomethyl group. The presence of both a carboxylic acid and a benzylic bromide functionality on the same molecule allows it to act as an AB-type monomer in step-growth polymerization. This process involves the self-condensation of the monomers to form oligomers and ultimately long-chain polymers. The resulting polyester structure, with its repeating aromatic units, offers a rigid backbone that can be functionalized for various applications, including in the development of novel drug delivery systems and advanced biomaterials.

Chemical Structure of the this compound Oligomer

The oligomerization of 4-(bromomethyl)benzoic acid proceeds through a step-growth polymerization mechanism. Specifically, it is a self-condensation reaction where the carboxylic acid group of one monomer reacts with the bromomethyl group of another. This reaction forms an ester linkage and eliminates a molecule of hydrogen bromide (HBr).

The resulting oligomer is a linear polyester. The repeating unit of the this compound oligomer has the chemical formula (C₈H₆O₂) and a molecular weight of approximately 134.13 g/mol . The structure consists of a para-substituted benzene ring where the carboxyl group of one monomer unit is ester-linked to the methylene group of the adjacent unit.

The general chemical structure of a this compound oligomer can be represented as follows, where 'n' denotes the degree of polymerization:

Quantitative Data of the Monomer

| Property | Value |

| Chemical Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 224-229 °C |

| CAS Number | 6232-88-8 |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. |

Experimental Protocols

Synthesis of the 4-(Bromomethyl)benzoic Acid Monomer

A common method for the synthesis of 4-(bromomethyl)benzoic acid involves the radical bromination of 4-methylbenzoic acid (p-toluic acid).

Materials:

-

4-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (radical initiator)

-

Chlorobenzene (solvent)

-

Hexane

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a round-bottomed flask, combine 4-methylbenzoic acid and N-bromosuccinimide.

-

Add a catalytic amount of benzoyl peroxide.

-

Add chlorobenzene as the solvent.

-

Heat the mixture to reflux for approximately one hour.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid product and wash with hexane to remove byproducts.

-

To remove the succinimide byproduct, stir the solid in deionized water and filter again.

-

Wash the purified solid with water and then hexane.

-

Dry the product under vacuum.

-

For further purification, the crude product can be recrystallized from a minimal amount of hot ethyl acetate.

Oligomerization of 4-(Bromomethyl)benzoic Acid

The self-condensation of 4-(bromomethyl)benzoic acid to form oligomers is a step-growth polymerization. This type of reaction is typically carried out in a suitable solvent at elevated temperatures, often with a weak base to act as a catalyst and to neutralize the HBr byproduct. The degree of polymerization can be controlled by adjusting the reaction time, temperature, and monomer concentration.

Visualizations

Polymerization of 4-(Bromomethyl)benzoic Acid

The following diagram illustrates the step-growth polymerization of 4-(bromomethyl)benzoic acid monomers to form a this compound oligomer.

Caption: Polymerization of this compound monomers.

Logical Workflow for this compound Synthesis and Application

This diagram outlines the logical progression from monomer synthesis to potential applications of the resulting oligomers.

Caption: Workflow for this compound applications.

pBMBA liquid crystal diepoxide synthesis pathway

An In-depth Technical Guide on the Synthesis of pBMBA Liquid Crystal Diepoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for the this compound (p-bis(2,3-epoxypropoxy)benzylidene-4-butylaniline) liquid crystal diepoxide. The synthesis is a two-step process involving the formation of a Schiff base intermediate followed by an epoxidation reaction. This document provides detailed experimental protocols, quantitative data, and visual diagrams of the synthesis and experimental workflow.

Synthesis Pathway Overview

The synthesis of this compound liquid crystal diepoxide proceeds in two primary stages:

-

Schiff Base Condensation: The initial step involves the condensation reaction between p-hydroxybenzaldehyde and 4-butylaniline to form the Schiff base intermediate, N-(4-hydroxybenzylidene)-4-butylaniline. This reaction is typically acid-catalyzed and results in the formation of an imine bond.

-

Epoxidation: The subsequent step is the conversion of the phenolic hydroxyl group on the Schiff base intermediate into a glycidyl ether via a reaction with epichlorohydrin in the presence of a base. This results in the final this compound liquid crystal diepoxide.

A diagram of the overall synthesis pathway is presented below.

Caption: Synthesis pathway of this compound liquid crystal diepoxide.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound liquid crystal diepoxide, based on typical yields for similar Schiff base liquid crystal epoxy resins[1].

| Parameter | Step 1: Schiff Base Condensation | Step 2: Epoxidation | Overall Yield |

| Typical Yield (%) | >90 | 75-90[1] | 67.5 - 81 |

| Purity (%) | >98 (after recrystallization) | >98 (after purification) | >98 |

| Reaction Time (hours) | 4-6 | 1-12[1] | 5 - 18 |

| Temperature (°C) | Reflux | 30-120[1] | - |

Experimental Protocols

Step 1: Synthesis of N-(4-hydroxybenzylidene)-4-butylaniline (Schiff Base Intermediate)

This procedure is based on general methods for the synthesis of Schiff bases from aldehydes and anilines.

Materials:

-

p-hydroxybenzaldehyde

-

4-butylaniline

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve equimolar amounts of p-hydroxybenzaldehyde and 4-butylaniline in absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline product.

-

Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound Liquid Crystal Diepoxide

This protocol is adapted from a general method for the synthesis of Schiff base type liquid crystal epoxy resins[1].

Materials:

-

N-(4-hydroxybenzylidene)-4-butylaniline (from Step 1)

-

Epichlorohydrin

-

Sodium hydroxide (or other suitable base)

-

Inert solvent (e.g., toluene)

Procedure:

-

Dissolve the N-(4-hydroxybenzylidene)-4-butylaniline in an excess of epichlorohydrin. The molar ratio of the Schiff base to epichlorohydrin should be in the range of 1:5 to 1:15[1].

-

Add a basic catalyst, such as sodium hydroxide, to the mixture. The molar ratio of the Schiff base to the base should be approximately 1:0.9 to 1:1.3[1].

-

Heat the reaction mixture to a temperature between 30°C and 120°C[1]. The reaction is typically carried out for 1 to 12 hours[1].

-

During the reaction, water is formed and can be removed by azeotropic distillation if an appropriate solvent is used.

-

After the reaction is complete, filter the mixture to remove the salt byproduct (e.g., NaCl).

-

Remove the excess epichlorohydrin and solvent by vacuum distillation.

-

The resulting crude product can be further purified by column chromatography to obtain the pure this compound liquid crystal diepoxide.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process.

Caption: Experimental workflow for this compound diepoxide synthesis.

References

The Affinity Labeling Agent 5'-(4-Bromomethylbenzoyl)adenosine: A Technical Guide

An In-depth Examination of its Discovery, Mechanism of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-(4-Bromomethylbenzoyl)adenosine (pBMBA), a key tool in the study of nucleotide-binding proteins. First described in 1985, this compound is an adenosine analog that acts as an irreversible inhibitor of adenylate cyclase. Its utility as an affinity label stems from the reactive bromomethylbenzoyl group attached to the 5' position of the ribose sugar, which can form a covalent bond with nucleophilic residues within the ATP-binding site of enzymes. This document details the history of its discovery, its mechanism of action, and provides detailed, albeit inferred, experimental protocols for its synthesis and use in studying enzyme inhibition. Quantitative data from foundational studies are presented, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important biochemical reagent.

Discovery and History

The seminal work on 5'-(4-Bromomethylbenzoyl)adenosine (this compound) was published in 1985 by Skurat et al. in Biochemical International.[1] This study introduced this compound as a potent and specific irreversible inhibitor of adenylate cyclase from bovine caudate nucleus membranes. The researchers demonstrated that this compound's inhibitory action was time-dependent and that the enzyme could be protected from inactivation by the presence of adenylyl-5'-methylenediphosphonate, a non-hydrolyzable ATP analog, but not by adenosine itself.[1] This suggested that this compound specifically targets the ATP-binding site of adenylate cyclase.

The design of this compound is rooted in the concept of affinity labeling, a technique used to identify and characterize the active sites of enzymes. The adenosine moiety of this compound provides the binding affinity for ATP-binding sites, while the chemically reactive 4-(bromomethyl)benzoyl group serves as the "warhead," forming a stable covalent bond with nearby amino acid residues. This irreversible binding allows for the specific and permanent modification of the target enzyme, facilitating further structural and functional studies.

Following its initial description, this compound and similar reactive adenosine analogs, such as 5'-(p-fluorosulfonylbenzoyl)adenosine (pFSBA), have been utilized to probe the nucleotide-binding sites of a variety of enzymes, contributing significantly to our understanding of their structure and catalytic mechanisms.

Mechanism of Action: Irreversible Inhibition of Adenylate Cyclase

5'-(4-Bromomethylbenzoyl)adenosine functions as a mechanism-based inactivator, also known as a suicide inhibitor, of adenylate cyclase. Its mode of action can be broken down into the following steps:

-

Binding: The adenosine portion of the this compound molecule directs it to the ATP-binding site on the catalytic subunit of adenylate cyclase. This binding is specific and is facilitated by non-covalent interactions similar to those that bind the natural substrate, ATP.

-

Covalent Modification: Once bound, the electrophilic bromomethyl group on the benzoyl moiety is positioned in close proximity to a nucleophilic amino acid residue within the active site. The 1985 study by Skurat et al. suggested the involvement of a sulfhydryl (-SH) group from a cysteine residue, as the related inhibitor pFSBA's effect could be reversed by dithiothreitol, a reducing agent.[1] The nucleophilic residue attacks the carbon atom of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond.

-

Irreversible Inhibition: The formation of this covalent adduct permanently modifies the active site of adenylate cyclase, rendering it catalytically inactive. This irreversible inhibition is a key feature of this compound and is what makes it a powerful tool for studying enzyme structure and function.

The overall process can be visualized as a targeted delivery of a reactive chemical group to a specific location on a protein, guided by the inherent affinity of the adenosine scaffold.

Quantitative Data

The following table summarizes the key quantitative findings from the initial characterization of 5'-(4-Bromomethylbenzoyl)adenosine's effect on adenylate cyclase.

| Parameter | Value | Conditions | Source |

| Inhibitor | 5'-(4-Bromomethylbenzoyl)adenosine (this compound) | Skurat et al., 1985 | |

| Enzyme Source | Bovine caudate nucleus membranes | Skurat et al., 1985 | |

| Inhibition Type | Irreversible | Skurat et al., 1985 | |

| Protective Agent | Adenylyl-5'-methylenediphosphonate | Protection against inactivation | Skurat et al., 1985 |

| Non-Protective Agent | Adenosine | No protection against inactivation | Skurat et al., 1985 |

| Effect of Mg²⁺ | Increased inhibition | Skurat et al., 1985 |

Note: Specific kinetic constants such as the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i) were not available in the referenced abstract. The full text of the original publication would be required for this level of detail.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and for assaying its inhibitory effect on adenylate cyclase. These protocols are based on established chemical and biochemical methodologies, as the specific details from the original 1985 publication are not fully available.

Synthesis of 5'-(4-Bromomethylbenzoyl)adenosine

This proposed synthesis involves a two-step process: the synthesis of the acylating agent, 4-(bromomethyl)benzoyl chloride, followed by its reaction with adenosine.

Step 1: Synthesis of 4-(Bromomethyl)benzoyl Chloride

-

Starting Material: 4-(Bromomethyl)benzoic acid.

-

Reaction: To a solution of 4-(bromomethyl)benzoic acid in a dry, aprotic solvent such as dichloromethane, add an excess of a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours until the evolution of gas ceases.

-

Work-up: Remove the excess chlorinating agent and solvent under reduced pressure to yield crude 4-(bromomethyl)benzoyl chloride. This product is often used immediately in the next step without further purification due to its reactivity.

Step 2: Esterification of Adenosine

-

Starting Material: Adenosine.

-

Protection (Optional but Recommended): The hydroxyl groups on the ribose sugar (2' and 3' positions) and the exocyclic amine of adenine can be protected to prevent side reactions. A common protecting group for the hydroxyls is the tert-butyldimethylsilyl (TBDMS) group, and for the amine, a benzoyl group.

-

Reaction: Dissolve adenosine (or its protected derivative) in a dry, aprotic solvent like pyridine or DMF. Cool the solution in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of 4-(bromomethyl)benzoyl chloride in the same solvent to the adenosine solution.

-

Reaction Conditions: Allow the reaction to proceed at low temperature and then warm to room temperature, stirring for several hours to overnight.

-

Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Deprotection (if applicable): If protecting groups were used, they are removed at this stage using appropriate deprotection conditions (e.g., a fluoride source like TBAF for TBDMS groups).

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or a similar solvent system to yield pure 5'-(4-Bromomethylbenzoyl)adenosine.

Adenylate Cyclase Inhibition Assay

This protocol outlines a typical experiment to determine the irreversible inhibition of adenylate cyclase by this compound.

-

Enzyme Preparation: Prepare a membrane fraction containing adenylate cyclase from a suitable source, such as bovine caudate nucleus or other cell types expressing the enzyme. The protein concentration of the membrane preparation should be determined using a standard method (e.g., Bradford or BCA assay).

-

Pre-incubation:

-

In separate tubes, pre-incubate the membrane preparation with varying concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

-

Include control tubes with no inhibitor and a positive control with a known reversible inhibitor.

-

To test for protection, pre-incubate the enzyme with a saturating concentration of a non-hydrolyzable ATP analog (e.g., adenylyl-5'-methylenediphosphonate) before adding this compound.

-

-

Assay of Adenylate Cyclase Activity:

-

Following the pre-incubation, initiate the adenylate cyclase reaction by adding a reaction mixture containing:

-

Buffer (e.g., Tris-HCl)

-

ATP (the substrate)

-

An ATP regenerating system (e.g., creatine phosphate and creatine kinase)

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of the product, cAMP.

-

Mg²⁺ or Mn²⁺ as a cofactor.

-

-

Incubate the reaction at a constant temperature (e.g., 30°C or 37°C) for a fixed period (e.g., 10-15 minutes).

-

-

Termination of Reaction: Stop the reaction by adding a solution such as trichloroacetic acid or by heating.

-

Quantification of cAMP:

-

Centrifuge the terminated reaction mixtures to pellet the protein.

-

Measure the amount of cAMP produced in the supernatant using a sensitive method such as:

-

Radioimmunoassay (RIA)

-

Enzyme-linked immunosorbent assay (ELISA)

-

Fluorescence-based detection kits.

-

-

-

Data Analysis:

-

Plot the remaining adenylate cyclase activity as a percentage of the control (no inhibitor) against the pre-incubation time for each this compound concentration.

-

This will demonstrate the time-dependent inactivation of the enzyme.

-

To determine the inactivation rate constant, plot the natural logarithm of the remaining activity versus time. The slope of this line will be -k_obs.

-

Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i).

-

Mandatory Visualizations

Adenylate Cyclase Signaling Pathway

Caption: The Gs-protein coupled adenylate cyclase signaling pathway and the point of inhibition by this compound.

Experimental Workflow for this compound Inhibition Study

References

An In-depth Technical Guide on the Core Fundamental Properties of Novel N,N'-disubstituted Polyacrylamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of novel N,N'-disubstituted polyacrylamides, a versatile class of polymers with significant potential in drug delivery and biomedical applications. Due to the limited availability of literature on specific polymers such as poly(N,N'-bis(4-methoxybenzyl)acrylamide) (pBMBA), this document focuses on a well-characterized representative, poly(N,N'-diethylacrylamide) (PDEA), to illustrate the core principles and methodologies applicable to this polymer family. The guide details the synthesis, physicochemical properties, and characterization of these polymers, with a strong emphasis on their application in controlled drug release systems. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are provided to equip researchers with the foundational knowledge for designing and evaluating novel polymer-based drug delivery platforms.

Introduction

N,N'-disubstituted polyacrylamides are a class of synthetic polymers that have garnered increasing interest for their "smart" or environmentally responsive properties. These polymers can exhibit sharp changes in their physical and chemical characteristics in response to external stimuli such as temperature and pH. This behavior makes them highly attractive for a range of biomedical applications, particularly in the field of drug delivery, where controlled and targeted release of therapeutic agents is paramount.

The ability to tailor the polymer structure by modifying the N-substituents allows for fine-tuning of their properties to suit specific applications. For instance, the incorporation of hydrophobic or hydrophilic moieties can alter the lower critical solution temperature (LCST), influencing the polymer's solubility in aqueous environments and its potential for creating thermoresponsive drug delivery systems.[1][2]

This guide will use poly(N,N'-diethylacrylamide) (PDEA) as a model system to explore the fundamental properties of N,N'-disubstituted polyacrylamides. We will delve into its synthesis via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the creation of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[3][4] Furthermore, we will examine its key physicochemical properties, biocompatibility, and its application in forming hydrogels for controlled drug release.

Physicochemical Properties

The macroscopic properties of N,N'-disubstituted polyacrylamides are dictated by their molecular characteristics. Understanding these properties is crucial for designing effective drug delivery systems.

Molecular Weight and Polydispersity

The molecular weight and polydispersity index (PDI) are fundamental properties that significantly influence the polymer's physical and biological behavior. Controlled polymerization techniques like RAFT are employed to synthesize polymers with a narrow PDI, ensuring a more uniform and predictable performance.[3]

| Property | Value | Method | Reference |

| Number Average Molecular Weight (Mn) | 40,000 g/mol | Size Exclusion Chromatography (SEC) | [5] |

| Weight Average Molecular Weight (Mw) | 56,000 g/mol | Size Exclusion Chromatography (SEC) | [5] |

| Polydispersity Index (PDI) | 1.4 | SEC (Mw/Mn) | [5] |

Thermal Properties

The glass transition temperature (Tg) is a critical thermal property that marks the transition from a rigid, glassy state to a more flexible, rubbery state. For amorphous polymers, this transition influences their mechanical properties and processing characteristics. The thermoresponsive nature of many N-substituted polyacrylamides is characterized by a lower critical solution temperature (LCST), at which the polymer undergoes a reversible phase transition from soluble to insoluble in an aqueous solution upon heating.[6][7]

| Property | Value | Method | Reference |

| Glass Transition Temperature (Tg) | 80 °C | Differential Scanning Calorimetry (DSC) | [5] |

| Lower Critical Solution Temperature (LCST) | ~33 °C | UV-Visible Spectrophotometry | [2] |

Synthesis and Characterization

The synthesis of well-defined N,N'-disubstituted polyacrylamides is crucial for their application in drug delivery. RAFT polymerization is a preferred method for achieving control over the polymer architecture.

Synthesis of poly(N,N'-diethylacrylamide) via RAFT Polymerization

Experimental Protocol:

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N,N-diethylacrylamide (DEA) is performed to achieve a polymer with a controlled molecular weight and a narrow polydispersity.

Materials:

-

N,N-diethylacrylamide (DEA) (monomer)

-

4-cyanopentanoic acid dithiobenzoate (CTP) (RAFT agent)

-

4,4'-azobis(4-cyanovaleric acid) (ACVA) (initiator)

-

1,4-Dioxane (solvent)

-

Hexane (non-solvent for precipitation)

Procedure:

-

DEA, CTP, and ACVA are dissolved in 1,4-dioxane in a reaction vessel.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a specified time to remove oxygen, which can inhibit the polymerization.

-

The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 70°C) to initiate the polymerization.

-

The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

The reaction is quenched by cooling the vessel in an ice bath.

-

The resulting polymer is purified by precipitation in a non-solvent such as hexane, followed by filtration and drying under vacuum to a constant weight.[8][9]

Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized polymers and confirm their structural and physical properties.

| Technique | Purpose | Typical Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the polymer and determine the monomer conversion. | Characteristic peaks corresponding to the protons in the repeating monomer units.[10] |

| Size Exclusion Chromatography (SEC) | To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). | A chromatogram showing the molecular weight distribution of the polymer sample.[5] |

| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) and other thermal transitions. | A step-like transition in the heat flow curve indicating the Tg.[5][11] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Characteristic absorption bands for the amide carbonyl and other functional groups.[10] |

| UV-Visible Spectrophotometry | To determine the lower critical solution temperature (LCST) by measuring the change in transmittance of the polymer solution with temperature. | A sharp decrease in transmittance as the temperature exceeds the LCST.[2] |

Drug Delivery Applications

The unique properties of N,N'-disubstituted polyacrylamides make them excellent candidates for the development of advanced drug delivery systems, particularly in the form of hydrogels.

Hydrogel Formation and Drug Loading

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water or biological fluids. For drug delivery, the therapeutic agent is encapsulated within the hydrogel matrix.

Workflow for Hydrogel-based Drug Delivery System Development

Controlled Drug Release

The release of the encapsulated drug from the hydrogel can be controlled by various mechanisms, including diffusion, swelling, and polymer degradation. For thermoresponsive hydrogels, drug release can be triggered by changes in temperature.[12][13][14]

| Drug | Polymer System | Release Conditions | Cumulative Release | Reference |

| Aminophylline | poly(DEA-co-NHMAA) hydrogel | pH 6.8, 37°C | ~80% after 10 hours | [12] |

| Amoxicillin | Polyacrylamide-chitosan hydrogel | Physiological pH, 37°C | 77.096% after 75 hours | [15] |

Drug Release Mechanism from a Thermoresponsive Hydrogel

Biocompatibility and Cellular Interactions

For any material intended for biomedical applications, biocompatibility is a critical consideration. Polyacrylamide-based hydrogels have been shown to exhibit good biocompatibility.[8][16]

Biocompatibility Assessment

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential of the polymer to cause cellular toxicity.

Materials:

-

Cell line (e.g., NIH3T3 fibroblasts)

-

Complete cell culture medium

-

Polymer hydrogel extracts (prepared by incubating the hydrogel in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the hydrogel extract. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

After incubation, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculate cell viability as a percentage relative to the negative control.[15]

Cellular Uptake Mechanisms

When formulated as nanoparticles, these polymers can be taken up by cells through various endocytic pathways. The specific mechanism can depend on the nanoparticle's size, shape, and surface chemistry.

Signaling Pathway for Nanoparticle Uptake (Clathrin-Mediated Endocytosis)

The binding of nanoparticles to cell surface receptors can trigger a signaling cascade that leads to the recruitment of clathrin and the formation of a clathrin-coated pit. This pit then invaginates and pinches off to form an early endosome containing the nanoparticle. The endosome matures into a lysosome, where the acidic environment can trigger the release of the encapsulated drug.

Conclusion

N,N'-disubstituted polyacrylamides represent a promising class of materials for the development of advanced drug delivery systems. Their tunable physicochemical properties, particularly their responsiveness to environmental stimuli, allow for the design of "smart" carriers that can release therapeutic agents in a controlled and targeted manner. Through the use of controlled polymerization techniques like RAFT, it is possible to synthesize well-defined polymers with predictable characteristics, which is essential for reproducible performance in biomedical applications. The representative data and protocols provided in this guide for poly(N,N'-diethylacrylamide) serve as a foundational framework for researchers and drug development professionals to explore the potential of this versatile polymer family. Further research into the synthesis of novel N,N'-disubstituted polyacrylamides and a deeper understanding of their interactions with biological systems will undoubtedly pave the way for innovative therapeutic solutions.

References

- 1. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. polymersource.ca [polymersource.ca]

- 6. Frontiers | Molecular dynamics simulations evidence the thermoresponsive behavior of PNIPAM and PDEA in glycerol solutions [frontiersin.org]

- 7. Thermoresponsive behaviour of poly( N , N -diethylacrylamide) in aqueous two-phase systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00734K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, swelling and drug release behavior of poly(N,N-diethylacrylamide-co-N-hydroxymethyl acrylamide) hydrogel [inis.iaea.org]

- 13. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.tus.ie [research.tus.ie]

- 15. tandfonline.com [tandfonline.com]

- 16. Performance and Biocompatibility of Extremely Tough Alginate/Polyacrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Poly(N,N'-bis(methacryloyloxyethyl)amine) (pBMBA) in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(N,N'-bis(methacryloyloxyethyl)amine) (pBMBA) is a functional polymer with significant potential in materials science, particularly in the realm of biomedical applications. As a tertiary amine-containing dimethacrylate, its polymer derivatives, especially hydrogels, exhibit pronounced pH-responsiveness. This property makes this compound an intelligent material candidate for the controlled delivery of therapeutic agents, acting as a "smart" vehicle that can release its payload in response to specific physiological pH changes, such as those found in tumor microenvironments or specific compartments within the gastrointestinal tract. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, polymerization, material properties, and applications, with a focus on its role in advanced drug delivery systems.

Introduction to this compound

This compound is a polymer synthesized from the monomer N,N'-bis(methacryloyloxyethyl)amine. The core of its functionality lies in the tertiary amine group, which can be protonated and deprotonated in response to changes in environmental pH. This behavior is the foundation for its use in "smart" materials. In acidic environments, the amine groups become protonated, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the material. Conversely, in neutral or basic environments, the amine groups are deprotonated, reducing electrostatic repulsion and causing the material to shrink or collapse. This reversible swelling and deswelling behavior can be harnessed to control the encapsulation and release of therapeutic molecules.

The structure of this compound, with its two methacrylate groups per monomer unit, also allows for the formation of crosslinked hydrogel networks. Hydrogels are three-dimensional, water-swollen polymer networks that are highly biocompatible, making them excellent candidates for drug delivery and tissue engineering applications. The ability to form such networks, combined with its pH-sensitivity, positions this compound as a versatile platform for the development of advanced biomaterials.

Synthesis and Polymerization

The synthesis of this compound involves a two-step process: the synthesis of the N,N'-bis(methacryloyloxyethyl)amine monomer, followed by its polymerization.

Monomer Synthesis: N,N'-bis(methacryloyloxyethyl)amine

A plausible and common method for the synthesis of the N,N'-bis(methacryloyloxyethyl)amine monomer is the esterification of N,N'-bis(2-hydroxyethyl)amine with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with N,N'-bis(2-hydroxyethyl)amine and a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF). A tertiary amine base, for example triethylamine, is added in a slight molar excess relative to the methacryloyl chloride. The reaction mixture is cooled in an ice bath.

-

Addition of Methacryloyl Chloride: Methacryloyl chloride, dissolved in anhydrous THF, is added dropwise to the stirred reaction mixture from the dropping funnel. The temperature is maintained at or below 5°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Work-up: The resulting triethylammonium chloride salt is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified, for instance by column chromatography, to yield the pure N,N'-bis(methacryloyloxyethyl)amine monomer.

Polymerization of N,N'-bis(methacryloyloxyethyl)amine

This compound can be synthesized through various radical polymerization techniques. The choice of technique influences the polymer's architecture, molecular weight, and polydispersity.

Free radical polymerization is a straightforward method to produce this compound hydrogels.

Experimental Protocol:

-

Preparation of the Polymerization Mixture: The N,N'-bis(methacryloyloxyethyl)amine monomer is dissolved in a suitable solvent, often water or a buffer solution. A chemical initiator, such as ammonium persulfate (APS), and an accelerator, like N,N,N',N'-tetramethylethylenediamine (TEMED), are added to the solution. To form a crosslinked hydrogel, the monomer itself acts as the crosslinker due to its two vinyl groups.

-

Initiation: The polymerization is initiated by the generation of free radicals from the initiator, which then react with the monomer.

-

Propagation: The polymer chains grow by the sequential addition of monomer units.

-

Crosslinking: The presence of two methacrylate groups on each monomer unit leads to the formation of a three-dimensional crosslinked network.

-

Termination: The polymerization is terminated by the combination or disproportionation of growing polymer chains.

-

Purification: The resulting hydrogel is typically purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.

Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymerization process, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. While more complex to perform, these methods are crucial for creating advanced polymer architectures.

Characterization of this compound

A variety of analytical techniques are employed to characterize both the monomer and the resulting polymer.

| Technique | Purpose | Expected Results for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the monomer and the polymer. | For the monomer, signals corresponding to the vinyl protons, the ester linkages, and the amine-adjacent methylene groups would be expected. For the polymer, the disappearance of the vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone would be observed. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the monomer and polymer. | Characteristic peaks for the C=O of the ester group, C=C of the methacrylate group (in the monomer), and C-N of the tertiary amine would be present. The C=C peak would diminish or disappear upon polymerization. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the molecular weight and polydispersity index (PDI) of linear or branched this compound. | Provides information on the average molecular weight and the distribution of chain lengths. For controlled polymerization, a narrow PDI (typically < 1.3) is expected. |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic radius of this compound nanoparticles or microgels in solution and to study their swelling behavior as a function of pH. | An increase in the hydrodynamic radius is expected as the pH is lowered below the pKa of the tertiary amine, indicating swelling. |

| Potentiometric Titration | To determine the pKa of the tertiary amine groups in the polymer. | The titration curve will show a buffering region from which the pKa can be calculated, providing insight into the pH range at which the polymer will be responsive. |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and porous structure of this compound hydrogels. | Can reveal the internal structure of the hydrogel network, which is important for understanding drug diffusion and release. |

pH-Responsive Behavior and Drug Delivery Applications

The key feature of this compound for drug delivery is its pH-responsive swelling behavior. The tertiary amine groups in this compound have a pKa value typically in the range of 6.0-7.5.

Mechanism of pH-Responsiveness

The mechanism of pH-responsive swelling is illustrated in the following diagram:

Caption: pH-responsive swelling and collapse of a this compound hydrogel.

This behavior is particularly advantageous for targeted drug delivery. For instance, a drug can be loaded into the this compound hydrogel at a neutral or basic pH where the hydrogel is in a collapsed state. When the hydrogel encounters an acidic environment, such as in a tumor or the stomach, it will swell and release the encapsulated drug.

Drug Loading and Release

Experimental Protocol for Drug Loading:

-

A dried this compound hydrogel is immersed in a solution of the drug at a pH where the hydrogel is in its collapsed state (typically pH > 7.4).

-

The solution is agitated for a sufficient period to allow the drug to diffuse into the hydrogel matrix and for equilibrium to be reached.

-

The drug-loaded hydrogel is then removed from the solution and dried.

Experimental Protocol for In Vitro Drug Release:

-

The drug-loaded hydrogel is placed in a release medium (e.g., phosphate-buffered saline) at a specific pH.

-

At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

The cumulative percentage of drug released is plotted against time to obtain the release profile.

The following workflow illustrates the process of evaluating a this compound-based drug delivery system:

Caption: Experimental workflow for this compound-based drug delivery.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the literature, data from closely related polymers like poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) can provide valuable insights into the expected performance of this compound-based systems.

Table 1: Representative Properties of Tertiary Amine Methacrylate Polymers

| Property | Typical Value/Range | Significance |

| pKa | 6.5 - 7.5 | Determines the pH at which the polymer undergoes its solubility/swelling transition. |

| Molecular Weight (Mn) by GPC | 10,000 - 100,000 g/mol | Affects the mechanical properties and degradation rate of the polymer. |

| Polydispersity Index (PDI) | 1.1 - 2.5 | A measure of the distribution of molecular weights. Lower values indicate more uniform polymer chains. |

| Drug Loading Capacity (%) | 5 - 25% (drug dependent) | The amount of drug that can be encapsulated within the polymer matrix. |

Table 2: Example of pH-Triggered Drug Release from a Tertiary Amine Methacrylate Hydrogel (Model Data)

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |

| 1 | 5 | 25 |

| 2 | 8 | 45 |

| 4 | 12 | 70 |

| 8 | 18 | 85 |

| 12 | 22 | 92 |

| 24 | 28 | 98 |

Biocompatibility and Future Perspectives

Polymers based on methacrylates are generally considered to be biocompatible. However, for any new material intended for biomedical applications, a thorough evaluation of its biocompatibility is essential. In vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines are a standard initial step to assess the material's safety.

The unique properties of this compound open up a wide range of possibilities for future research and development. These include:

-

Combination Therapies: Co-loading of multiple drugs with different physicochemical properties for synergistic therapeutic effects.

-

Targeted Delivery: Functionalization of the this compound backbone with targeting ligands to enhance accumulation at the desired site of action.

-

Multi-responsive Systems: Incorporation of other stimuli-responsive moieties (e.g., temperature-sensitive monomers) to create dual- or multi-responsive drug delivery systems.

-

Tissue Engineering: Use as a scaffold material that can respond to local pH changes during tissue regeneration.

Conclusion

This compound is a promising functional polymer with significant potential in materials science, particularly for the development of advanced drug delivery systems. Its pH-responsive nature, coupled with the ability to form biocompatible hydrogel networks, makes it an attractive candidate for the controlled and targeted release of therapeutics. While further research is needed to fully elucidate its properties and in vivo behavior, the foundational knowledge of related tertiary amine methacrylate polymers provides a strong basis for its future development and application in the pharmaceutical and biomedical fields.

An In-depth Technical Guide on the Initial Characterization of p-Borono-L-phenylalanine (BPA) and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "pBMBA" (p-borono-L-phenylalanine-N-methyl-O-benzyl-L-tyrosine-amide) is not available in the public scientific literature. This guide focuses on the well-characterized and clinically relevant compound 4-borono-L-phenylalanine (4-BPA), a key agent in Boron Neutron Capture Therapy (BNCT), to provide a foundational understanding of the characterization of boron-containing phenylalanine analogs.

Introduction to Boronated Phenylalanine Analogs in Cancer Therapy

Boron-containing compounds, particularly derivatives of the amino acid phenylalanine, have garnered significant interest in oncology. Their primary application is in Boron Neutron Capture Therapy (BNCT), a binary radiotherapy that utilizes the nuclear capture reaction between a stable boron isotope (¹⁰B) and thermal neutrons. This reaction produces high-energy alpha particles and lithium-7 nuclei, which have a short path length of approximately one cell diameter, allowing for the selective destruction of tumor cells that have accumulated ¹⁰B while sparing adjacent healthy tissue.[1][2]

The most extensively studied compound in this class is 4-borono-L-phenylalanine (4-BPA).[1][2] Its selective uptake into tumor cells is a critical aspect of its therapeutic efficacy. This preferential accumulation is largely attributed to the overexpression of L-type amino acid transporter 1 (LAT1) in many malignant cells.[2]

Physicochemical Properties

The physicochemical properties of boronated phenylalanine analogs are crucial for their formulation, delivery, and biological activity. A significant challenge with 4-BPA has been its low water solubility, which complicates its administration.[1][3]

Table 1: Physicochemical Properties of 3-BPA and 4-BPA

| Property | 3-BPA | 4-BPA |

| Water Solubility (g/L) | 125 ± 12 | 0.72 ± 0.13 |

| log p | -1.13 ± 0.02 | -1.53 ± 0.03 |

| RP-HPLC Retention Time (min) | 4.8 | 4.1 |

| Data sourced from a 2022 study on 3-Borono-l-Phenylalanine.[1] |

The positional isomer, 3-borono-L-phenylalanine (3-BPA), was synthesized to address the solubility issue of 4-BPA and demonstrated significantly higher water solubility.[1][3]

Experimental Protocols

Synthesis of Boronated Phenylalanine Analogs

The synthesis of compounds like 4-BPA often involves multiple steps, starting from a protected amino acid precursor. A common route involves the borylation of a protected L-tyrosine derivative, followed by deprotection steps.[2]

Experimental Workflow: Synthesis of 4-BPA from Protected L-Tyrosine

Caption: A simplified workflow for the synthesis of 4-BPA.

Cellular Uptake Assays

Evaluating the cellular uptake of these compounds is critical to determine their potential for selective accumulation in cancer cells.

Protocol: In Vitro Cellular Uptake of Boronated Compounds

-

Cell Culture: Human non-small cell lung carcinoma (A549) and normal Chinese hamster lung fibroblast (V79-4) cells are cultured in appropriate media.

-

Pre-treatment (Optional): To investigate the mechanism of uptake, cells can be pre-loaded with L-amino acids like L-tyrosine or L-phenylalanine.[4]

-

Incubation: Cells are incubated with a known concentration of the boronated compound (e.g., 4-BPA) for a specified period.

-

Cell Lysis: After incubation, cells are washed to remove any extracellular compound and then lysed.

-

Quantification: The intracellular boron concentration is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Single Cell ICP-MS (SC-ICP-MS) for single-cell analysis.[4]

A study investigating the pre-loading of L-amino acids found that L-tyrosine pre-treatment increased 4-BPA uptake in A549 cancer cells by a factor of 1.24.[4] In normal V79-4 cells, pre-treatment with L-tyrosine and L-phenylalanine increased uptake by 2.04-fold and 1.46-fold, respectively.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for boronated compounds in BNCT is the induction of localized, high-energy particle radiation following neutron capture. However, the biological targeting relies on cellular transport pathways.

Cellular Transport

The selective accumulation in tumor cells is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in malignant tissues.[2]

Signaling Pathway: LAT1-Mediated Uptake of 4-BPA

Caption: The role of the LAT1 transporter in 4-BPA uptake.

Conclusion and Future Directions

The initial characterization of boronated phenylalanine analogs is a critical step in the development of new agents for BNCT. While 4-BPA is the current clinical standard, its limitations, such as low water solubility, have spurred the development of new derivatives like 3-BPA.[1][3] Future research will likely focus on the synthesis and evaluation of novel compounds with improved physicochemical properties and enhanced tumor selectivity. A deeper understanding of the transport mechanisms and the tumor microenvironment will be essential for designing the next generation of boron delivery agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Principles of pBMBA Polymerization for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles underlying the synthesis and function of poly(butyl methacrylate-co-(2-dimethylaminoethyl) methacrylate)-block-poly(2-(diisopropylamino)ethyl methacrylate) (pBMBA). This advanced block copolymer is gaining significant interest in the field of drug delivery due to its sophisticated, pH-responsive behavior, which allows for targeted release of therapeutic agents within the acidic microenvironments of tumors or specific intracellular compartments. This guide provides a comprehensive overview of the synthetic methodologies, quantitative characterization, and the mechanistic pathways relevant to its application.

Core Principles of this compound Synthesis

The synthesis of this compound, a terpolymer with a defined statistical-block architecture, is most effectively achieved through controlled radical polymerization (CRP) techniques, primarily Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the precise control over molecular weight, architecture, and dispersity, which are critical for the polymer's function in drug delivery systems.

The general synthetic strategy involves a two-step sequential monomer addition. First, a statistical copolymer block of butyl methacrylate (BMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) is synthesized. The presence of DMAEMA imparts pH-sensitivity and hydrophilicity at lower pH values. BMA is a hydrophobic monomer that contributes to the overall amphiphilicity of the polymer. Following the formation of this first block, which remains "living," the second monomer, 2-(diisopropylamino)ethyl methacrylate (DPAEMA), is introduced to grow the second block. The pDPAEMA block provides a distinct and sharper pH-responsive behavior compared to the pDMAEMA-containing block.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and widely used method for synthesizing well-defined polymers.[1] The control over the polymerization is achieved by the addition of a RAFT agent, typically a thiocarbonylthio compound, which mediates the transfer of growing polymer chains.[1][2] This process allows for the synthesis of polymers with low polydispersity indices (PDI) and high end-group functionality.[2] For methacrylate monomers like those in this compound, dithiobenzoates or trithiocarbonates are effective RAFT agents.[3] The synthesis of block and statistical copolymers of DMAEMA and DPAEMA has been successfully achieved using RAFT polymerization.[4][5]

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[6][7] This method also provides excellent control over the polymer's molecular weight and results in low PDI values.[6] The synthesis of amphiphilic block and random copolymers of DMAEMA and BMA has been demonstrated using ATRP in aqueous media.[8]

Quantitative Data Summary

The following tables summarize representative quantitative data for copolymers closely related to the this compound structure, synthesized via RAFT and ATRP. This data is illustrative of the typical molecular weights and polydispersity indices achievable with these controlled polymerization techniques.

Table 1: Representative Data for p(DMAEMA-co-DPAEMA) Copolymers via RAFT

| Copolymer | Monomer Ratio (w/w) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| p(DMAEMA-co-DIPAEMA) | 50:50 | 18,500 | 21,500 | 1.16 | [4][5] |

| PDMAEMA-b-PDIPAEMA | 60:40 | 25,000 | 29,000 | 1.16 |[4][5] |

Table 2: Representative Data for p(BMA-co-DMAEMA) Copolymers via ATRP

| Copolymer | Monomer Ratio (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| p(BMA-co-DMAEMA) | 50:50 | 28,000 | 32,200 | 1.15 | [8] |

| PBMA-b-PDMAEMA | - | 15,100 | 21,593 | 1.43 |[9] |

Experimental Protocols

Detailed Methodology for this compound Synthesis via RAFT Polymerization

This protocol describes a typical two-step synthesis of this compound.

Step 1: Synthesis of the p(BMA-co-DMAEMA) Macro-RAFT Agent

-

Reagents and Materials: Butyl methacrylate (BMA), 2-(dimethylamino)ethyl methacrylate (DMAEMA), 2-cyanoprop-2-yl dithiobenzoate (CPDB) as the RAFT agent, azobisisobutyronitrile (AIBN) as the initiator, and 1,4-dioxane as the solvent.

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of BMA and DMAEMA monomers, CPDB, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomers]:[CPDB]:[AIBN] would be in the range of 100:1:0.1 to 500:1:0.2.

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed flask in a preheated oil bath at 70 °C to initiate polymerization.

-

Allow the reaction to proceed for a predetermined time (e.g., 8-24 hours) to achieve high monomer conversion.

-

Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.

-

Precipitate the resulting p(BMA-co-DMAEMA) macro-RAFT agent in a non-solvent such as cold hexane or diethyl ether.

-

Dry the polymer under vacuum until a constant weight is achieved.

-

Characterize the macro-RAFT agent using ¹H NMR to determine the copolymer composition and Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

-

Step 2: Chain Extension with DPAEMA to form p(BMA-co-DMAEMA)-b-pDPAEMA

-

Reagents and Materials: p(BMA-co-DMAEMA) macro-RAFT agent, 2-(diisopropylamino)ethyl methacrylate (DPAEMA), AIBN, and 1,4-dioxane.

-

Procedure:

-

In a Schlenk flask, dissolve the p(BMA-co-DMAEMA) macro-RAFT agent and AIBN in 1,4-dioxane.

-

Add the DPAEMA monomer to the solution. The molar ratio of DPAEMA to the macro-RAFT agent will determine the length of the second block.

-

Deoxygenate the mixture using three freeze-pump-thaw cycles.

-

Immerse the flask in a preheated oil bath at 70 °C.

-

Continue the polymerization for the desired duration (e.g., 12-48 hours).

-

Terminate the reaction as described in Step 1.

-

Purify the final this compound terpolymer by precipitation in a suitable non-solvent.

-

Dry the final product under vacuum.

-

Characterize the final block copolymer by ¹H NMR and SEC to confirm the block structure and determine the final Mn and PDI.

-

Visualizations

Experimental Workflow for this compound Synthesis

Caption: Workflow for the two-step RAFT synthesis of this compound.

Signaling Pathway for pH-Mediated Intracellular Drug Delivery

The primary application of this compound is in pH-responsive drug delivery. The DMAEMA and DPAEMA units contain tertiary amines that become protonated in acidic environments. This protonation leads to a change in the polymer's hydrophilicity, causing the self-assembled nanostructures (e.g., micelles or polymersomes) to destabilize and release their encapsulated drug cargo. This is particularly effective for targeting the acidic tumor microenvironment or for release within endosomal/lysosomal compartments after cellular uptake.

Caption: pH-triggered drug release mechanism of this compound nanocarriers.

This guide provides a foundational understanding of this compound polymerization and its application in drug delivery. The ability to precisely control the synthesis of this advanced terpolymer through techniques like RAFT and ATRP opens up numerous possibilities for the development of next-generation, stimuli-responsive therapeutic systems.

References

- 1. mdpi.com [mdpi.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PDMAEMA-b-PPOA-b-PDMAEMA double-bond-containing amphiphilic triblock copolymer: synthesis, characterization, and pH-responsive self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. dovepress.com [dovepress.com]

- 8. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103319668A - Preparation method of butyl methacrylate-dimethylaminoethyl methacrylate block copolymer - Google Patents [patents.google.com]

Methodological & Application

Synthesis of p-Butoxybenzoic Acid for Liquid Crystal Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of p-butoxybenzoic acid (pBMBA), a key intermediate in the development of thermotropic liquid crystals. The unique properties of this compound and its derivatives, particularly their ability to form liquid crystalline phases, make them valuable materials in various applications, including displays, sensors, and drug delivery systems.

Introduction

p-Alkoxybenzoic acids are a well-studied class of compounds known to exhibit liquid crystalline behavior.[1] This property arises from the rod-like shape of the molecules and their ability to self-assemble into ordered structures. Specifically, the carboxylic acid moieties form hydrogen-bonded dimers, creating a more elongated and rigid mesogenic unit that facilitates the formation of nematic and smectic phases. The length of the alkoxy chain plays a crucial role in determining the specific mesophases and the transition temperatures of the resulting liquid crystal. This document outlines the synthesis of p-butoxybenzoic acid (this compound) as a representative example and provides its characteristic phase transition data.

Synthesis of p-Butoxybenzoic Acid (this compound)

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and high-yielding method for forming ethers. This procedure involves the reaction of a phenoxide with an alkyl halide. In this case, methyl 4-hydroxybenzoate is first deprotonated with a base to form the corresponding phenoxide, which is then reacted with 1-bromobutane. The resulting ester is subsequently hydrolyzed to yield the final p-butoxybenzoic acid product.

Experimental Protocol

Materials:

-

Methyl 4-hydroxybenzoate

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1M

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Etherification

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

-

Add 1-bromobutane (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-butoxybenzoate.

Step 2: Hydrolysis

-

Dissolve the crude methyl 4-butoxybenzoate in methanol.

-

Add a solution of potassium hydroxide (2.0 eq) in deionized water to the flask.

-

Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Add deionized water to the residue and acidify the solution to pH 2-3 with 1M HCl.

-

The white precipitate of p-butoxybenzoic acid will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

Step 3: Recrystallization

-

Recrystallize the crude p-butoxybenzoic acid from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain the pure product.

Quantitative Data

The phase transition temperatures of p-alkoxybenzoic acids are highly dependent on the length of the alkyl chain. Below is a table summarizing the transition temperatures for a homologous series of p-alkoxybenzoic acids, including the synthesized p-butoxybenzoic acid.

| Alkoxy Chain Length (n) | Compound Name | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 1 | p-Methoxybenzoic Acid | 176 | 185 |

| 2 | p-Ethoxybenzoic Acid | 198 | 205 |

| 3 | p-Propoxybenzoic Acid | 148 | 154 |

| 4 | p-Butoxybenzoic Acid | 147 | 161 |

| 5 | p-Pentoxybenzoic Acid | 135 | 154 |

| 6 | p-Hexyloxybenzoic Acid | 106 | 129 |

| 7 | p-Heptoxybenzoic Acid | 98 | 118 |

| 8 | p-Octoxybenzoic Acid | 101 | 108 |

Note: The transition temperatures can vary slightly depending on the purity of the sample and the analytical technique used.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process of p-butoxybenzoic acid from methyl 4-hydroxybenzoate.

Self-Assembly and Liquid Crystal Formation

The liquid crystalline behavior of p-butoxybenzoic acid is a direct result of the self-assembly of individual molecules into hydrogen-bonded dimers. These dimers then organize into the ordered structures characteristic of liquid crystal phases.

Characterization

The synthesized p-butoxybenzoic acid should be characterized to confirm its identity and purity. The liquid crystalline properties are then investigated using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[2]

-

Polarized Optical Microscopy (POM): To visualize the liquid crystalline textures and identify the different mesophases.

Conclusion

This document provides a comprehensive guide for the synthesis and characterization of p-butoxybenzoic acid for liquid crystal applications. The provided protocol for Williamson ether synthesis is a reliable method for obtaining this material. The understanding of the relationship between the molecular structure, self-assembly, and liquid crystalline properties is essential for the rational design of new liquid crystal materials with tailored properties for advanced applications.

References

Application Notes and Protocol: Synthesis of Poly(β-amino ester)s via Michael Addition of p-Phenylene-bis-methylene-bis-acrylate (pBMBA) and a Diamine Comonomer

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-responsive polymers that have garnered significant interest for various biomedical applications, including drug delivery, gene therapy, and tissue engineering. Their synthesis is typically achieved through the Michael addition reaction of a diamine to a diacrylate monomer. This document provides a detailed protocol for the synthesis of a PBAE by reacting p-phenylene-bis-methylene-bis-acrylate (pBMBA), an aromatic diacrylate, with a diamine comonomer. The protocol is based on established methods for the synthesis of analogous PBAEs.[1][2][3][4]

The reaction involves the conjugate addition of the primary or secondary amine groups of the diamine to the electron-deficient carbon-carbon double bonds of the this compound monomer. This step-growth polymerization is generally conducted at elevated temperatures, either in solution or as a solvent-free melt. The resulting polymer's properties, such as molecular weight and polydispersity, can be tailored by adjusting the stoichiometry of the monomers and the reaction conditions.

Experimental Protocols

This section details two common methods for the synthesis of PBAEs from this compound and a diamine: solution polymerization and melt (solvent-free) polymerization. 1,6-Hexanediamine is used as an exemplary diamine comonomer.

Materials and Equipment:

-

Monomers:

-

p-Phenylene-bis-methylene-bis-acrylate (this compound)

-

1,6-Hexanediamine

-

-

Solvent (for solution polymerization):

-

Dimethyl sulfoxide (DMSO), anhydrous

-

-

Precipitation Solvent:

-

Diethyl ether, cold

-

-

Equipment:

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Magnetic stir plate with heating

-

Schlenk line or nitrogen/argon inlet for inert atmosphere

-

Syringes for monomer addition

-

Beaker for precipitation

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

-

Nuclear Magnetic Resonance (NMR) spectrometer for characterization

-

Gel Permeation Chromatography (GPC) system for molecular weight determination

-

Protocol 1: Solution Polymerization

This method is suitable for achieving higher molecular weights and better control over the reaction.

-

Monomer Preparation:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMSO to a concentration of approximately 1 M.

-

-

Diamine Addition:

-

In a separate vial, prepare a solution of 1,6-hexanediamine (1.0 to 1.2 equivalents) in anhydrous DMSO. A slight excess of the diamine can help ensure the formation of amine-terminated polymers.[3]

-

Using a syringe, add the diamine solution dropwise to the stirring this compound solution at room temperature.

-

-

Polymerization Reaction:

-

After the addition is complete, heat the reaction mixture to 90 °C.[5]

-

Allow the reaction to proceed with continuous stirring for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as NMR or by observing the increase in viscosity.

-

-

Purification:

-

After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the DMSO solution to a large volume of cold diethyl ether (typically 10-20 times the volume of the reaction mixture) with vigorous stirring.[4]

-

The polymer will precipitate as a white or pale-yellow solid.

-

Collect the polymer by filtration and wash it several times with fresh diethyl ether to remove unreacted monomers and residual solvent.

-

-

Drying:

-

Dry the purified polymer under vacuum at room temperature or slightly elevated temperature (e.g., 30-40 °C) until a constant weight is achieved.

-

-

Characterization:

-

Characterize the polymer structure using ¹H and ¹³C NMR spectroscopy.

-

Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

-

Protocol 2: Melt (Solvent-Free) Polymerization

This method is more environmentally friendly as it avoids the use of solvents.

-

Monomer Preparation:

-

In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equivalent).

-

Heat the vial to a temperature sufficient to melt the this compound (check the melting point of the specific this compound being used), for instance, 95 °C, under an inert atmosphere.[3]

-

-

Diamine Addition:

-

To the molten this compound, add 1,6-hexanediamine (1.0 to 1.2 equivalents) dropwise with vigorous stirring.[3]

-

-

Polymerization Reaction:

-

Continue to stir the reaction mixture at the elevated temperature (e.g., 95 °C) for 12-24 hours.[3] The viscosity of the mixture will increase significantly as the polymerization progresses.

-

-

Purification:

-

After the reaction time, allow the mixture to cool to room temperature. The resulting polymer will be a solid.

-

Dissolve the solid polymer in a minimal amount of a suitable solvent (e.g., DMSO or chloroform).

-

Precipitate the polymer in cold diethyl ether as described in the solution polymerization protocol.

-

Collect the polymer by filtration and wash it with diethyl ether.

-

-

Drying:

-

Dry the polymer under vacuum until a constant weight is achieved.

-

-

Characterization:

-

Characterize the polymer using NMR and GPC as described above.

-

Data Presentation

The following tables summarize typical reaction parameters and expected polymer properties based on analogous PBAE systems.

Table 1: Summary of Typical Reaction Parameters

| Parameter | Solution Polymerization | Melt Polymerization |

| Solvent | DMSO, Anhydrous | None |

| Monomer Ratio (Diamine:this compound) | 1.0:1.0 to 1.2:1.0 | 1.0:1.0 to 1.2:1.0 |

| Temperature | 90 °C | 95 °C |

| Reaction Time | 24 - 48 hours | 12 - 24 hours |

| Purification Method | Precipitation in diethyl ether | Dissolution and precipitation in diethyl ether |

Table 2: Expected Properties of the this compound-Diamine Copolymer

| Property | Expected Range/Value |

| Appearance | White to pale-yellow solid |

| Solubility | Soluble in DMSO, Chloroform |

| Molecular Weight (Mn) | 5,000 - 20,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 3.0 |

| Glass Transition Temperature (Tg) | 20 - 60 °C (highly dependent on diamine structure) |

Note: The values in Table 2 are illustrative and based on data for similar poly(β-amino ester)s. Actual values will depend on the specific diamine used and the precise reaction conditions.

Visualizations

Caption: Experimental workflows for solution and melt polymerization.

Caption: Michael addition reaction pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2016020474A1 - HYPERBRANCHED POLY( Ã -AMINO ESTER) FOR GENE THERAPY - Google Patents [patents.google.com]

Application Notes and Protocols for 5'-(4-Bromomethylbenzoyl)adenosine in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction